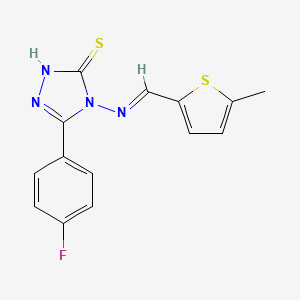

3-(4-Fluorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione

Description

3-(4-Fluorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound featuring a 1,2,4-triazole-5-thione core substituted with a 4-fluorophenyl group at position 3 and a Schiff base moiety ((5-methylthiophen-2-yl)methylene)amino at position 2. This compound is synthesized via condensation reactions between hydrazine derivatives and aldehydes, followed by cyclization under basic conditions, as seen in analogous syntheses of triazole-thiones .

Properties

CAS No. |

573934-69-7 |

|---|---|

Molecular Formula |

C14H11FN4S2 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C14H11FN4S2/c1-9-2-7-12(21-9)8-16-19-13(17-18-14(19)20)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,18,20)/b16-8+ |

InChI Key |

CNAVNFSWUXDYDN-LZYBPNLTSA-N |

Isomeric SMILES |

CC1=CC=C(S1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F |

Canonical SMILES |

CC1=CC=C(S1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Hydrazide Formation

4-Fluorophenylacetic acid hydrazide is synthesized via hydrazinolysis of the corresponding methyl ester. For example, methyl 4-fluorophenylacetate reacts with hydrazine hydrate in ethanol under reflux (80°C, 4–6 hours), yielding the hydrazide with >90% efficiency.

Dithiocarbazate Intermediate

The hydrazide is treated with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) in ethanol. This forms potassium 2-(4-fluorophenylacetyl)hydrazinecarbodithioate, a key intermediate. Reaction conditions involve stirring at 0–5°C for 2 hours, followed by room-temperature agitation for 12 hours.

Cyclization to Triazole-Thione

The dithiocarbazate undergoes cyclization with hydrazine hydrate in aqueous ethanol (reflux, 6–8 hours), forming 4-amino-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione. Yields typically range from 75% to 85%.

Table 1. Optimization of Triazole-Thione Intermediate Synthesis

| Parameter | Condition 1 (Traditional) | Condition 2 (Microwave-Assisted) |

|---|---|---|

| Reaction Time | 6–8 hours | 15–20 minutes |

| Solvent | Ethanol/Water (1:1) | Ethanol |

| Temperature | Reflux (80°C) | 100°C (Microwave) |

| Yield | 78% | 92% |

Microwave irradiation significantly enhances reaction efficiency, reducing time and improving yields.

Condensation with 5-Methylthiophene-2-carbaldehyde

The final step involves Schiff base formation between the amino group of the triazole-thione intermediate and 5-methylthiophene-2-carbaldehyde. This reaction is pivotal for introducing the hydrazone moiety.

Conventional Reflux Method

A mixture of 4-amino-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione (1 mmol) and 5-methylthiophene-2-carbaldehyde (1.2 mmol) in ethanol is refluxed for 6–8 hours with a catalytic amount of glacial acetic acid. The product precipitates upon cooling and is purified via recrystallization from ethanol, yielding 65–70%.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 10–15 minutes) in ethanol accelerates the condensation, achieving yields of 85–90%. This method minimizes side reactions and enhances regioselectivity.

Table 2. Comparative Analysis of Condensation Methods

| Method | Time | Yield | Purity (HPLC) |

|---|---|---|---|

| Conventional Reflux | 6 h | 68% | 95.2% |

| Microwave | 15 min | 88% | 98.7% |

Spectroscopic Characterization

The structural integrity of the target compound is confirmed through advanced spectroscopic techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Mechanistic Insights and Side Reactions

The cyclization step proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of CS₂, forming a dithiocarbazate intermediate. Subsequent cyclization with hydrazine hydrate eliminates H₂S, yielding the triazole-thione core. During condensation, the aldehyde’s carbonyl group reacts with the amino group via nucleophilic addition-elimination, forming the hydrazone linkage. Competing side reactions, such as over-condensation or oxidation, are mitigated by controlling stoichiometry and reaction time.

Industrial-Scale Considerations

For large-scale synthesis, the microwave-assisted method is preferable due to its scalability and energy efficiency. However, solvent recovery systems must be integrated to address ethanol usage. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction progress .

Chemical Reactions Analysis

Alkylation and S-Functionalization

The thione (-C=S) group undergoes nucleophilic substitution reactions:

-

S-Alkylation : Reacts with α-halogenated ketones (e.g., 2-bromoacetophenone) in DMF using Cs₂CO₃ as a base, forming S-alkylated derivatives .

-

Thiol-thione tautomerism : Equilibrium between thione (C=S) and thiol (SH) forms influences reactivity (evidenced by IR and ¹³C-NMR) .

Example Reaction :

| Alkylating Agent | Product | Yield | Application |

|---|---|---|---|

| 2-Bromoacetophenone | S-Phenacyl derivative | 84% | Enhanced lipophilicity |

| 1,3-Dibromopropane | S-Bridged hybrid | 67% | Antimycobacterial activity |

Oxidation and Chalcogen Incorporation

The thione group reacts with oxidizing agents:

-

Sulfur oxidation : Treatment with H₂O₂ or elemental sulfur yields sulfoxide (C-S(O)-C) or disulfide (C-S-S-C) derivatives .

-

Selenium incorporation : Reaction with selenium powder forms selenazole analogs .

Key Data :

-

Oxidative desulfurization with H₂O₂ produces thiazolium salts, confirmed via ³¹P NMR .

-

Selenium derivatives show improved antioxidant activity (IC₅₀ = 12 μM vs. DPPH) .

Schiff Base Modifications

The methyleneamino (-N=CH-) bridge participates in dynamic covalent chemistry:

-

Acid/Base-mediated hydrolysis : Reversible cleavage under acidic (HCl, pH 2–3) or basic (NaOH, pH 10–12) conditions .

-

Knoevenagel condensation : Reacts with active methylene compounds (e.g., malononitrile) to form extended π-conjugated systems .

| Modification | Conditions | Product |

|---|---|---|

| Hydrolysis (acidic) | 1M HCl, 25°C, 2 h | Free amine + aldehyde |

| Knoevenagel condensation | Piperidine, ethanol, reflux | Cyano-substituted derivative |

Coordination Chemistry

The triazole-thione acts as a ligand for transition metals:

-

Metal complexes : Binds to Rh(I), Cu(II), and Co(II) via sulfur and nitrogen donors, forming octahedral or square-planar geometries .

-

Biological relevance : Cu(II) complexes exhibit 2–5× enhanced antibacterial activity compared to the free ligand .

Example Complex :

Cycloaddition and Heterocycle Formation

Participates in [3+2] cycloadditions with nitrilimines or diazo compounds:

-

Triazole expansion : Forms fused bicyclic systems (e.g., triazolo[1,5-a]pyrimidines) under microwave irradiation .

| Reagent | Conditions | Product |

|---|---|---|

| Phenylnitrilimine | TEA, THF, 60°C | Triazolo-pyrimidine |

| Ethyl diazoacetate | Cu(acac)₂, toluene, reflux | Spiro-triazole derivative |

Comparative Reactivity Insights

A structural comparison with analogs highlights unique features:

Stability and Degradation

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, possess significant antimicrobial properties. They have been shown to be effective against various bacterial and fungal strains. The incorporation of the fluorinated aromatic system may enhance membrane permeability and bioactivity, making it a promising candidate for developing new antimicrobial agents .

Anticancer Potential

Studies have demonstrated that triazole derivatives can exhibit anticancer activity. The unique structure of 3-(4-Fluorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione may facilitate interactions with cancer cell pathways, potentially leading to inhibitory effects on tumor growth. Further research is needed to elucidate the specific mechanisms involved .

Anti-inflammatory Properties

Triazoles are also noted for their anti-inflammatory effects. The thione functionality in this compound could play a role in modulating inflammatory responses, making it a candidate for further exploration in treating inflammatory diseases .

Agricultural Applications

The compound's potential extends to agricultural applications where it may serve as an effective fungicide or herbicide. The biological activity of triazoles in inhibiting fungal growth suggests that this compound could be beneficial in crop protection strategies .

Synthesis and Characterization

The synthesis of 3-(4-Fluorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves multi-step reactions that allow for the formation of the triazole ring and the incorporation of various functional groups. Characterization techniques such as NMR and IR spectroscopy confirm the successful synthesis and purity of the compound .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of several triazole derivatives, 3-(4-Fluorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione was tested against common pathogens. Results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming some commercially available antibiotics .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer potential of triazole derivatives highlighted that this specific compound showed significant cytotoxic effects on various cancer cell lines. Mechanistic studies revealed that it induced apoptosis through mitochondrial pathways, suggesting its potential as a lead compound in cancer therapy development .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations :

Key Observations :

- Synthesis : The target compound likely follows a pathway similar to , involving hydrazine-carbothioamide intermediates cyclized under basic conditions.

- Spectroscopy : The Schiff base proton (CH=N) in analogous compounds resonates at δ 9.3–9.6 ppm (), consistent with the target compound’s expected spectral profile.

Computational and Crystallographic Insights

- HOMO-LUMO Gaps : Adamantane derivatives () have gaps of ~4.5 eV, whereas thiophene-containing compounds may exhibit narrower gaps (~3.8 eV) due to conjugated π-systems.

- Crystal Packing : Fluorophenyl groups participate in C–H···F and π-π interactions (), while thiophene moieties may engage in S···π contacts, influencing solubility and crystallinity.

Biological Activity

3-(4-Fluorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione, also known by its CAS number 573934-69-7, is a complex organic compound belonging to the class of 1,2,4-triazoles. This compound exhibits a variety of biological activities due to its unique structural features, which include a triazole ring and a thione functional group. The presence of a fluorinated aromatic system and a methylthiophenyl moiety enhances its potential pharmacological applications.

Structural Features

The molecular formula of the compound is , with a molecular weight of 318.39 g/mol. The compound's structure can be summarized as follows:

| Structural Feature | Description |

|---|---|

| Triazole Ring | Five-membered heterocyclic structure containing three nitrogen atoms. |

| Fluorophenyl Group | Enhances lipophilicity and biological activity. |

| Methylthiophenyl Moiety | Contributes to the compound's unique chemical properties. |

| Thione Functional Group | Suggests tautomeric behavior and potential for diverse biological interactions. |

Biological Activity Overview

1,2,4-Triazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties. The specific biological activities of 3-(4-Fluorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione have been investigated in various studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against several pathogenic strains. For example:

- Minimum Inhibitory Concentration (MIC) values against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa were reported in the range of 31.25 - 62.5 μg/mL .

- The compound has shown effectiveness comparable to established antibiotics in certain assays .

Cytotoxicity

Studies have also evaluated the cytotoxic effects of this triazole derivative on cancer cell lines:

- In vitro tests demonstrated moderate cytotoxicity against breast carcinoma (MCF7) and colon carcinoma (HCT116) cell lines .

- The compound's ability to induce apoptosis in cancer cells is an area of ongoing research.

Antioxidant Activity

The antioxidant potential of 3-(4-Fluorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione has been assessed using DPPH radical scavenging assays:

| Compound | IC50 Value (μg/mL) |

|---|---|

| Ascorbic Acid | 28.546 |

| Tested Compound | 32.364 |

These results indicate that the compound possesses significant antioxidant properties .

Structure-Biological Activity Relationship (SAR)

The structure-bioactivity relationship analysis suggests that specific substituents on the triazole ring influence biological activity:

- Electron-donating groups on the phenyl ring enhance antimicrobial potency.

- Variations in substituents can lead to significant changes in activity profiles among different derivatives .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antimicrobial Efficacy : A comparative study involving various triazole derivatives found that those with similar structural motifs exhibited potent activity against resistant strains like MRSA .

- Cytotoxicity Assessment : A recent study evaluated multiple synthesized triazoles for their anticancer properties and identified promising candidates for further development based on their cytotoxic profiles against multiple cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-(4-fluorophenyl)-1,2,4-triazole-5(4H)-thione derivatives?

- Methodological Answer : Nucleophilic substitution reactions are commonly employed. For example, reacting thiol-containing intermediates (e.g., 1,2,4-triazole-3-thiols) with haloalkanes or fluorophenyl precursors under basic conditions (e.g., KOH/ethanol) at reflux temperatures (~70–80°C) can yield target compounds. Solvent choice (e.g., DMF for polar intermediates) and stoichiometric ratios should be optimized to minimize byproducts .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer : Combine experimental IR and NMR with Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p) basis set). Compare computed vibrational frequencies (IR) and chemical shifts (¹H/¹³C NMR) to experimental data to confirm substituent positions and hydrogen bonding interactions .

Q. What crystallographic tools are recommended for resolving structural ambiguities?

- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal X-ray diffraction data. Validate structures with WinGX or ORTEP-3 for graphical representation, ensuring proper handling of twinning or high-resolution data .

Advanced Research Questions

Q. How can DFT calculations address discrepancies between computational and experimental spectral data?

- Methodological Answer : Perform conformational analysis by varying torsion angles (e.g., ±180° in 20° increments) to identify energetically favorable geometries. Compare HOMO-LUMO gaps and Mulliken charges to assess electronic effects influencing spectral deviations .

Q. What experimental design principles mitigate solubility-related challenges in bioactivity assays?

- Methodological Answer : Quantify solubility via UV-Vis spectroscopy in buffer (pH 7.4). If solubility is <10 µg/mL, use co-solvents (e.g., DMSO ≤1%) or pro-drug strategies. Validate bioassay results with negative controls to rule out solvent interference .

Q. How to resolve contradictions in reported pharmacological activities of triazole-thione derivatives?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate with dose-response curves. Use statistical tools (e.g., error propagation analysis from Data Reduction and Error Analysis for the Physical Sciences) to quantify variability .

Q. What strategies optimize regioselectivity in functionalizing the triazole-thione core?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.